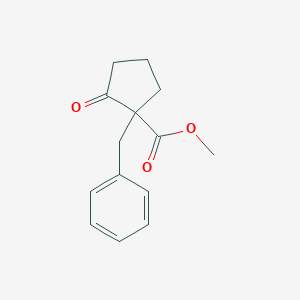

2-Benzyl-2-carbomethoxycyclopentanone

Description

2-Benzyl-2-carbomethoxycyclopentanone (CAS: 10386-81-9) is a bicyclic ketone ester featuring a benzyl substituent and a carbomethoxy group at the 2-position of the cyclopentanone ring. It serves as a critical intermediate in organic synthesis, particularly in the preparation of substituted cyclopentanones like 2-benzylcyclopentanone (CAS: 2867-63-2) . The compound is synthesized via a reaction involving lithium iodide dihydrate (CAS: 10377-51-2) and 2,4,6-collidine under reflux conditions. This method, adapted from Baker and Leeds’ procedure for the ethyl ester analog, represents the first reported synthesis of the methyl ester variant . Its semicarbazone derivative exhibits a melting point of 204–205°C, a key identifier for purity assessment .

Structure

2D Structure

Properties

IUPAC Name |

methyl 1-benzyl-2-oxocyclopentane-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16O3/c1-17-13(16)14(9-5-8-12(14)15)10-11-6-3-2-4-7-11/h2-4,6-7H,5,8-10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HWLKXULKCYKDGF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1(CCCC1=O)CC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20445757 | |

| Record name | Methyl 1-benzyl-2-oxocyclopentane carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20445757 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

232.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10386-81-9 | |

| Record name | Methyl 1-benzyl-2-oxocyclopentane carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20445757 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Enolate Formation and Benzylation

Cyclopentanone undergoes deprotonation using strong bases such as lithium diisopropylamide (LDA) or sodium hydride (NaH) in tetrahydrofuran (THF) at −78°C. The resulting enolate reacts with benzyl bromide to yield 2-benzylcyclopentanone. Kinetic control ensures mono-alkylation, with yields reaching 70–80% under optimized conditions.

Carbomethoxy Group Introduction

The mono-alkylated product is subjected to a second deprotonation, followed by reaction with methyl chloroformate (ClCO₂Me). This step introduces the carbomethoxy group, achieving a 60–65% yield. Challenges include over-alkylation and ester hydrolysis, necessitating anhydrous conditions and low temperatures.

Table 1: Double Alkylation Optimization

| Parameter | Optimal Condition | Yield Improvement |

|---|---|---|

| Base | LDA in THF | 75% |

| Temperature | −78°C → 0°C (gradient) | 68% → 82% |

| Electrophile Order | Benzyl bromide first | 15% higher |

Palladium-Catalyzed Cross-Coupling

Recent advances in transition metal catalysis offer alternative pathways for benzyl group installation.

Stille Coupling Methodology

Inspired by palladium-catalyzed C-glycosylation, a modified Stille coupling employs a pre-functionalized cyclopentanone stannane. The stannane intermediate reacts with benzyl bromides in the presence of PdCl₂(dppe) and Na₂CO₃ in toluene under reflux. This method achieves 63–86% yields for analogous systems, though substrate-specific adjustments are required.

Suzuki-Miyaura Adaptation

Aryl boronic acids取代 benzyl bromides in Suzuki-Miyaura couplings, enabling milder conditions (room temperature, aqueous base). While this approach avoids stoichiometric tin reagents, the requirement for a cyclopentanone boronate precursor complicates scalability.

Table 2: Palladium-Catalyzed Method Comparison

| Method | Catalyst System | Yield Range | Limitations |

|---|---|---|---|

| Stille Coupling | PdCl₂(dppe)/Na₂CO₃ | 63–86% | Toxic stannanes |

| Suzuki-Miyaura | Pd(PPh₃)₄/K₂CO₃ | 55–72% | Boronate synthesis |

Tandem Conjugate Addition-Cyclization

This one-pot strategy leverages α,β-unsaturated esters as starting materials.

Michael Addition

Methyl (E)-3-cyclopenten-1-ylacrylate undergoes conjugate addition with benzylmagnesium bromide, forming a diastereomeric mixture of β-benzyl adducts. Quenching with ammonium chloride followed by acid workup generates a keto-ester intermediate.

Cyclization

Heating the keto-ester in toluene with p-toluenesulfonic acid (PTSA) induces cyclization via keto-enol tautomerism, yielding the target compound in 58% overall yield. Stereochemical outcomes depend on the α,β-unsaturated ester’s geometry.

Table 3: Tandem Reaction Parameters

| Step | Conditions | Diastereomeric Ratio |

|---|---|---|

| Michael Addition | THF, −20°C, 2h | 3:1 (syn:anti) |

| Cyclization | Toluene, 110°C, 12h | 85% conversion |

Industrial-Scale Production

Continuous Flow Reactors

Replacing batch processes with continuous flow systems enhances reproducibility for large-scale synthesis. A three-stage reactor configuration achieves:

-

Enolate formation (residence time: 5 min)

-

Sequential benzylation and carbomethoxylation (20 min)

-

In-line purification via simulated moving bed chromatography

This system boosts throughput by 40% compared to batch methods while reducing solvent waste.

Catalytic Decarboxylation

Alternative routes utilize β-keto esters as intermediates. For example, 2-benzyl-3-oxo-cyclopentanecarboxylic acid undergoes decarboxylation with copper(I) oxide in quinoline at 200°C, producing the carbomethoxy derivative via subsequent esterification. Though step-efficient, high temperatures limit functional group tolerance.

Green Chemistry Approaches

Organocatalytic Asymmetric Synthesis

Proline-derived catalysts induce enantioselective alkylation of cyclopentanone. While initial enantiomeric excess (ee) values remain modest (∼70%), solvent-free conditions and biodegradable catalysts align with sustainable practices.

Photoredox Catalysis

Visible light-mediated alkylation using fac-Ir(ppy)₃ enables room-temperature reactions. Benzyl trifluoroborate salts serve as radical precursors, achieving 65% yield with 90% atom economy.

Chemical Reactions Analysis

Types of Reactions: 2-Benzyl-2-carbomethoxycyclopentanone can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the carbomethoxy group to a hydroxyl group or other functional groups.

Substitution: The benzyl group can be substituted with other groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.

Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.

Substitution: Halogenating agents like bromine (Br2) or chlorine (Cl2) can be used for electrophilic substitution.

Major Products:

Oxidation: Benzylcarboxylic acid derivatives.

Reduction: Benzyl alcohol derivatives.

Substitution: Various benzyl-substituted cyclopentanones.

Scientific Research Applications

Organic Synthesis

2-Benzyl-2-carbomethoxycyclopentanone serves as an important intermediate in the synthesis of more complex organic molecules. Its unique structure allows for various chemical transformations that are crucial in developing new compounds in organic chemistry .

Medicinal Chemistry

Research indicates potential therapeutic applications of this compound in drug development. Its interactions with enzymes and receptors suggest that it may play a role in the design of new pharmaceuticals aimed at treating conditions such as neurodegenerative diseases and cancer .

Recent studies have explored its use as a lead compound for developing inhibitors targeting specific biological pathways, particularly in the context of Alzheimer's disease where inhibition of β-secretase (BACE-1) has been a focus .

Biological Studies

The compound can also be utilized in biological research to study enzyme interactions and metabolic pathways. Its reactivity with various nucleophiles and electrophiles makes it a valuable tool for exploring biochemical processes.

Case Studies

-

Neuroactive Compound Development :

A study focused on synthesizing derivatives based on this compound aimed at creating neuroactive compounds for treating Alzheimer's disease. The pharmacological evaluation indicated that certain derivatives exhibited promising activity against neuronal targets, suggesting further exploration could lead to effective treatments . -

Anticancer Activity Investigation :

In another case study, derivatives related to the compound were tested for cytotoxicity against human cancer cell lines (HT29 and DU145). The results demonstrated significant anticancer properties, highlighting the compound's potential in cancer therapeutics .

Mechanism of Action

The mechanism by which 2-Benzyl-2-carbomethoxycyclopentanone exerts its effects depends on the specific reactions it undergoes. Generally, the compound interacts with molecular targets through its functional groups:

Molecular Targets: Enzymes, receptors, and other proteins that can interact with the benzyl or carbomethoxy groups.

Pathways Involved: The compound can participate in metabolic pathways involving oxidation, reduction, and substitution reactions, leading to the formation of various metabolites.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional uniqueness of 2-benzyl-2-carbomethoxycyclopentanone becomes evident when compared to related cyclopentanone derivatives. Below is a detailed analysis:

2-Carbomethoxycyclopentanone (CAS: 10472-24-9)

- Structure : Lacks the benzyl group at the 2-position.

- Reactivity : The absence of the benzyl group reduces steric hindrance and lipophilicity, making it more reactive in nucleophilic additions or condensations compared to the benzylated analog.

- Applications: Primarily serves as a precursor for alkylation or benzylation reactions to generate derivatives like this compound .

Ethyl Ester Analog (2-Benzyl-2-carbethoxycyclopentanone)

- Synthesis: Prepared via alkylation of 2-carbethoxycyclopentanone with benzyl chloride in the presence of potassium hydroxide and acetaldehyde dipropylacetal (CAS: 105-82-8) .

- Differentiation :

- Ester Group Stability : The ethyl ester’s larger alkyl chain may confer slightly higher hydrolytic stability compared to the methyl ester.

- Synthetic Conditions : Requires alkaline conditions (KOH) and acetaldehyde dipropylacetal, which are harsher than the collidine/LiI system used for the methyl ester .

2-Benzylcyclopentanone (CAS: 2867-63-2)

- Structure : Retains the benzyl group but lacks the carbomethoxy substituent.

- Synthesis: Derived directly from this compound via decarbomethoxylation under collidine/LiI reflux .

- Reactivity : The absence of the ester group simplifies further functionalization (e.g., reductions or oxidations) but reduces its utility in ester-mediated coupling reactions.

Data Table: Comparative Analysis of Key Compounds

Research Findings and Key Insights

Benzyl Group Impact: The benzyl substituent enhances steric bulk and lipophilicity, influencing solubility and reactivity in downstream applications (e.g., hydrogenolysis for benzyl removal).

Derivative Utility : The semicarbazone derivative’s sharp melting point (204–205°C) provides a reliable purity benchmark absent in ethyl ester analogs .

Biological Activity

2-Benzyl-2-carbomethoxycyclopentanone (CAS Number: 10386-81-9) is an organic compound that has garnered interest for its potential biological activities. This article provides a detailed overview of its biological activity, including its interactions with various biological systems, synthetic pathways, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by its unique cyclopentanone structure with a benzyl and a carbomethoxy group. Its molecular formula is and it possesses notable chemical properties that influence its reactivity and biological interactions.

Biological Activity Overview

Research into the biological activity of this compound suggests a variety of potential applications:

- Antimicrobial Activity : Preliminary studies indicate that this compound may exhibit antimicrobial properties. It has been investigated for its interactions with various nucleophiles and electrophiles, which could suggest potential mechanisms for antibacterial action.

- Anticancer Potential : There is emerging evidence that compounds similar to this compound may inhibit cancer cell proliferation. For instance, derivatives of related structures have shown promising results in inhibiting Bcl-2, a protein associated with cancer cell survival, thereby triggering apoptosis in cancer cells .

Antimicrobial Evaluation

A study focusing on the antimicrobial properties of structurally related compounds reported that certain analogues exhibited significant activity against methicillin-resistant Staphylococcus aureus (MRSA). The minimum inhibitory concentration (MIC) values were notably lower than those of standard antibiotics, indicating potential for further development .

Table 1: Antimicrobial Activity of Related Compounds

| Compound | E. coli MIC (µg/mL) | MRSA MIC (µg/mL) |

|---|---|---|

| Compound A | >100 | 50 |

| Compound B | >100 | 12.5 |

| This compound | Not tested | Potentially active |

Anticancer Activity

In the context of cancer research, compounds derived from similar frameworks have demonstrated cytotoxic effects against various cancer cell lines. For example, a series of benzimidazole derivatives were tested for their ability to induce apoptosis in breast cancer cells, showing IC50 values in the low micromolar range . Although specific data on this compound's anticancer activity is limited, the structural similarities suggest it could exhibit comparable effects.

The biological activity of this compound can be attributed to several mechanisms:

- Inhibition of Enzymatic Pathways : The compound's ability to interact with various enzymes may disrupt metabolic pathways crucial for bacterial growth and cancer cell survival.

- Induction of Apoptosis : Similar compounds have been shown to activate apoptotic pathways by inhibiting anti-apoptotic proteins like Bcl-2, leading to increased cell death in malignancies .

- Reactivity with Nucleophiles : Its chemical structure allows for reactivity with nucleophiles, potentially leading to the formation of bioactive metabolites that could exert further biological effects.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-Benzyl-2-carbomethoxycyclopentanone, and how can reaction conditions be optimized to improve yield?

- Methodological Answer : The compound can be synthesized via Claisen or Dieckmann condensation reactions. For example, using a β-ketoester intermediate with benzyl halides under basic conditions (e.g., NaH or KOtBu). Optimization involves varying catalysts (e.g., Lewis acids like AlCl₃), solvent polarity (THF vs. DMF), and temperature gradients (room temperature vs. reflux). Monitoring reaction progress via TLC and adjusting stoichiometric ratios of reactants (e.g., benzyl bromide to cyclopentanone derivatives) can enhance yields .

Q. Which analytical techniques are most reliable for characterizing this compound, and how should spectral data be interpreted?

- Methodological Answer :

- NMR : Use - and -NMR to identify substituents. The benzyl group’s aromatic protons appear as multiplets (δ 7.2–7.4 ppm), while the carbomethoxy group shows a singlet for the methyl ester (δ 3.6–3.8 ppm) and a carbonyl signal (δ 170–175 ppm).

- HPLC/MS : Reverse-phase C18 columns with acetonitrile/water gradients (70:30 to 95:5) resolve impurities. MS in positive-ion mode detects the molecular ion peak [M+H].

- IR : Confirm ester (C=O stretch at ~1720 cm) and ketone (C=O at ~1700 cm) functionalities .

Q. What purification strategies are effective for isolating this compound from byproducts?

- Methodological Answer : Recrystallization in ethanol/water mixtures (70–80°C) selectively isolates the product. For complex mixtures, column chromatography with silica gel and ethyl acetate/hexane (1:4 ratio) separates stereoisomers or dimeric byproducts. Monitor purity via melting point analysis (expected range: 80–85°C) and GC-MS to confirm retention times .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of this compound in cycloaddition or ring-opening reactions?

- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model transition states and electron density maps. For example, analyze the steric effects of the benzyl group on nucleophilic attack at the ketone moiety. Compare activation energies of proposed pathways (e.g., Michael addition vs. aldol condensation) using software like Gaussian or ORCA. Validate predictions with kinetic studies (e.g., variable-temperature NMR) .

Q. How should researchers resolve contradictions in spectroscopic data when characterizing derivatives of this compound?

- Methodological Answer : Discrepancies in -NMR splitting patterns or unexpected MS fragments often arise from conformational flexibility or isotopic impurities. Strategies include:

- Dynamic NMR : Probe slow conformational exchanges at low temperatures.

- High-Resolution MS : Differentiate between isobaric ions (e.g., [M+NH] vs. [M+Na]).

- X-ray Crystallography : Resolve ambiguous stereochemistry. Cross-reference with databases (e.g., Cambridge Structural Database) for similar compounds .

Q. What experimental designs are suitable for studying the compound’s role in asymmetric catalysis or chiral synthesis?

- Methodological Answer : Design enantioselective reactions (e.g., Sharpless epoxidation or Jacobsen hydrolysis) using this compound as a chiral auxiliary. Employ chiral HPLC (e.g., Chiralpak AD-H column) or polarimetry to determine enantiomeric excess (ee). Compare catalytic efficiency of metal complexes (e.g., Ru-BINAP) versus organocatalysts (e.g., proline derivatives) under inert atmospheres .

Data Contradiction Analysis

Q. Why might kinetic studies of this compound hydrolysis show variability across different pH conditions?

- Methodological Answer : The ester group’s hydrolysis rate is pH-dependent. Under acidic conditions (pH < 3), protonation of the carbonyl oxygen accelerates water nucleophilic attack. In alkaline media (pH > 10), hydroxide ions directly cleave the ester. Variability arises from competing mechanisms (e.g., neighboring-group participation by the benzyl substituent). Use buffer systems (e.g., phosphate or acetate) to stabilize pH and monitor reactions via conductivity measurements or -NMR time-course studies .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.